(Z)-N'-((2-Hydroxynaphthalen-1-yl)methylene)-1H-indole-7-carbohydrazide
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Overview
Description
(Z)-N’-((2-Hydroxynaphthalen-1-yl)methylene)-1H-indole-7-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring fused with an indole moiety, connected through a methylene bridge to a carbohydrazide group. Its structural complexity allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-((2-Hydroxynaphthalen-1-yl)methylene)-1H-indole-7-carbohydrazide typically involves the condensation of 2-hydroxynaphthaldehyde with 1H-indole-7-carbohydrazide under reflux conditions. The reaction is often carried out in an ethanol solvent, with the mixture being heated to facilitate the formation of the desired product. The reaction conditions, including temperature and duration, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-((2-Hydroxynaphthalen-1-yl)methylene)-1H-indole-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the naphthalene or indole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or sulfonating agents for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-((2-Hydroxynaphthalen-1-yl)methylene)-1H-indole-7-carbohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in diverse organic reactions, making it valuable for developing new materials and catalysts.
Biology
The compound’s biological activities are of significant interest. It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, underpins its therapeutic potential.
Medicine
In medicine, (Z)-N’-((2-Hydroxynaphthalen-1-yl)methylene)-1H-indole-7-carbohydrazide is explored for its pharmacological properties. Research focuses on its efficacy in treating various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry
Industrially, the compound is investigated for its applications in developing new materials, such as dyes, pigments, and sensors. Its photophysical properties make it suitable for use in optoelectronic devices and fluorescent probes.
Mechanism of Action
The mechanism of action of (Z)-N’-((2-Hydroxynaphthalen-1-yl)methylene)-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, altering their function and leading to various biological effects. For instance, its anticancer activity may result from inhibiting key enzymes involved in cell proliferation or inducing apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares a naphthalene ring but differs in its functional groups and overall structure.
1-((2-Hydroxynaphthalen-1-yl)methylene)urea: Similar in having the 2-hydroxynaphthalen-1-yl moiety but differs in the rest of the structure.
Uniqueness
(Z)-N’-((2-Hydroxynaphthalen-1-yl)methylene)-1H-indole-7-carbohydrazide is unique due to its combination of a naphthalene ring, an indole moiety, and a carbohydrazide group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-indole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-18-9-8-13-4-1-2-6-15(13)17(18)12-22-23-20(25)16-7-3-5-14-10-11-21-19(14)16/h1-12,21,24H,(H,23,25)/b22-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDMXNWLRPBWOM-UUYOSTAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC4=C3NC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=CC=CC4=C3NC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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